molecular formula C13H18O4 B185287 5-(2,4-Dimethoxyphenyl)pentanoic acid CAS No. 103395-07-9

5-(2,4-Dimethoxyphenyl)pentanoic acid

Cat. No.: B185287
CAS No.: 103395-07-9
M. Wt: 238.28 g/mol
InChI Key: RFDYHAGXJFZRFL-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with a 2,4-dimethoxyphenyl group. Its molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol (CAS 54130-93-7) . The compound’s structure combines lipophilic aromatic methoxy groups with a polar carboxylic acid moiety, making it relevant in medicinal chemistry for drug design, particularly in antimicrobial and receptor-binding applications .

Properties

CAS No.

103395-07-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)pentanoic acid

InChI

InChI=1S/C13H18O4/c1-16-11-8-7-10(12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

RFDYHAGXJFZRFL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CCCCC(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)CCCCC(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of aryl-substituted pentanoic acids are highly dependent on the number, position, and type of substituents on the phenyl ring. Key analogs include:

Compound Name CAS Number Substituents Similarity Score Molecular Weight (g/mol) Key Properties/Activities
5-(2,3-Dimethoxyphenyl)pentanoic acid 54130-93-7 2,3-dimethoxy 0.96 238.28 Antimicrobial potential
5-(2,3,4-Trimethoxyphenyl)pentanoic acid 51686-52-3 2,3,4-trimethoxy 0.98 268.29 Enhanced lipophilicity
4-(2,3,4-Trimethoxyphenyl)butanoic acid 10538-48-4 2,3,4-trimethoxy (shorter chain) 0.98 254.27 Reduced chain length alters solubility
5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid 54130-93-7 2-hydroxy, 3-methoxy 0.96 224.25 Hydrogen bonding capability
5-(3,4-Dimethoxyphenyl)-5-oxo-pentanoic acid - 3,4-dimethoxy + ketone - 266.27 Keto group enhances reactivity

Key Observations :

  • Chain Length: Butanoic acid analogs (e.g., 4-(2,3,4-Trimethoxyphenyl)butanoic acid) exhibit shorter carbon chains, reducing lipophilicity compared to pentanoic acid derivatives .
  • Functional Groups: Hydroxy substitutions (e.g., 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid) introduce polarity, affecting solubility and metabolic stability .

Pharmacological Activity

  • Antimicrobial Activity: Valeric acid (unsubstituted pentanoic acid) shows broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The addition of dimethoxy groups in 5-(2,4-Dimethoxyphenyl)pentanoic acid likely enhances lipophilicity, improving membrane penetration and potency .
  • Receptor Binding: The hapten 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid () demonstrated significant correlation (r² = 0.80) with pharmacological receptor assays, highlighting the importance of aryl substituents in receptor interactions .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~4.8) remains ionizable, facilitating salt formation for improved bioavailability .

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